17β-HSD3 Inhibitory Potential: Unsaturated vs. Saturated 4-Hydroxyphenyl Ketone Backbone
Caution: Direct quantified IC50 data for 1-(4-hydroxyphenyl)hex-4-en-2-one against 17β-HSD3 has not been located. The structurally closest saturated analog, 1-(4-hydroxyphenyl)hexan-1-one, was evaluated in an enzymatic assay using rat 17β-HSD3 and exhibited weak inhibition (45.7% at 100 µM) [1]. In the same compound series, the most potent compound was 1-(4-hydroxyphenyl)-nonan-1-one (IC50 = 2.86 ± 0.03 µM) [2]. It is expected that the unsaturated target compound may exhibit a distinct inhibitory profile due to the conformational rigidity and electronic effects imposed by the C4-C5 double bond, but confirmatory quantification is absent. Procurement decisions must therefore weigh the compound's unique chemotype against the proven potency of the saturated lead series.
| Evidence Dimension | 17β-HSD3 inhibition (human pharmacology target) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | 1-(4-hydroxyphenyl)hexan-1-one: 45.7% inhibition at 100 µM (rat enzyme) [1]; 1-(4-hydroxyphenyl)nonan-1-one: IC50 = 2.86 ± 0.03 µM (human enzyme) [2] |
| Quantified Difference | Insufficient data to calculate |
| Conditions | In vitro enzymatic assay; rat and human 17β-HSD3; substrate androstenedione |
Why This Matters
The absence of direct potency data means the compound's value proposition must rest on its structural novelty for lead optimization, not on pre-validated target engagement; purchasers should plan for de novo profiling.
- [1] BRENDA Enzyme Database. Literature summary for 1.1.1.62: Lota, R.K., et al. J. Steroid Biochem. Mol. Biol. 111, 128–137 (2008). 1-(4-hydroxy-phenyl)-hexan-1-one shows 45.7% inhibition at 0.1 mM on 17β-HSD3 (Rattus norvegicus). View Source
- [2] Lota, R.K., Dhanani, S., Owen, C.P. & Ahmed, S. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a series of 4-hydroxyphenyl ketones as potential inhibitors of 17beta-hydroxysteroid dehydrogenase type 3 (17beta-HSD3). Bioorg. Med. Chem. Lett. 16, 4519–4522 (2006). View Source
